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molecular formula C12H12O4 B8664635 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one

5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one

Cat. No. B8664635
M. Wt: 220.22 g/mol
InChI Key: OWEOZKBRNNMRCC-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A three-neck 5 L round bottomed flask equipped with a stir bar, firestone valve, thermocouple, condenser and heating mantle was charged with tri-t-butyl phosphonium tetrafluoroborate (500 mg, 1.72 mmol), palladium (II) acetate (250 mg, 1.1 mmol) and 5-bromo-2-benzofuran-1(3H)-one (100 g, 469 mmol). DMF (1.88 L) was added to the flask, and the mixture was degassed three times by alternating vacuum and nitrogen purge. Commercially available bromo(1,3-dioxolan-2-ylmethyl)zinc solution (1.033 L, 516 mmol) was added via canula and the mixture was again degassed three times. The mixture was then heated at 85° C. for 5 h. Analysis by HPLC-MS indicated the reaction was not complete. The mixture was stirred at 85° C. for 5 more h. The mixture was then allowed to return to room temperature for overnight. 2-methylTHF (2 L) and brine were added, and the mixture was stirred for 5 min. The layers were separated and the aqueous layer was extracted again with 2-methylTHF. The organic layers were combined, washed three times with brine (4 L each), dried over MgSO4, filtered, and concentrated. The crude product was purified by flash chromatography (1.5 kg silica cartridge), eluting with 0-20% ethyl acetate in dichloromethane to afford 5-(1,3-dioxolan-2-ylmethyl)-2-benzofuran-1(3H)-one. MS: m/z 221 (M+1)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
1.033 L
Type
reactant
Reaction Step Two
Name
Quantity
1.88 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.Br[C:20]1[CH:29]=[CH:28][C:23]2[C:24](=[O:27])[O:25][CH2:26][C:22]=2[CH:21]=1.Br[Zn][CH2:32][CH:33]1[O:37][CH2:36][CH2:35][O:34]1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[O:34]1[CH2:35][CH2:36][O:37][CH:33]1[CH2:32][C:20]1[CH:29]=[CH:28][C:23]2[C:24](=[O:27])[O:25][CH2:26][C:22]=2[CH:21]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC2=C(C(OC2)=O)C=C1
Name
Quantity
250 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
1.033 L
Type
reactant
Smiles
Br[Zn]CC1OCCO1
Step Three
Name
Quantity
1.88 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 85° C. for 5 more h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-neck 5 L round bottomed flask equipped with a stir bar, firestone valve
TEMPERATURE
Type
TEMPERATURE
Details
thermocouple, condenser and heating mantle
CUSTOM
Type
CUSTOM
Details
the mixture was degassed three times
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
the mixture was again degassed three times
ADDITION
Type
ADDITION
Details
2-methylTHF (2 L) and brine were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted again with 2-methylTHF
WASH
Type
WASH
Details
washed three times with brine (4 L each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (1.5 kg silica cartridge)
WASH
Type
WASH
Details
eluting with 0-20% ethyl acetate in dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(OCC1)CC1=CC2=C(C(OC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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